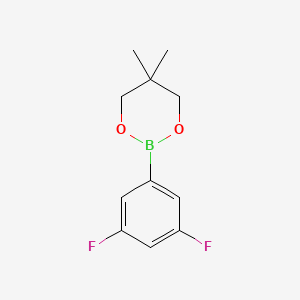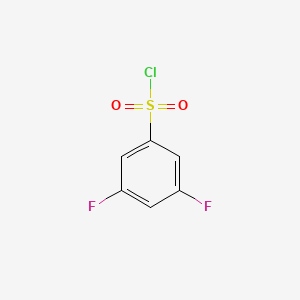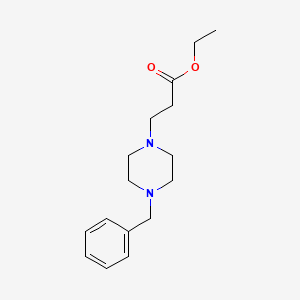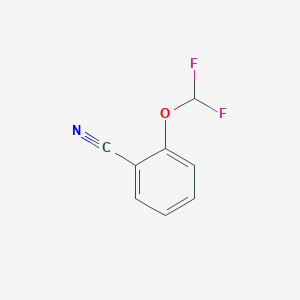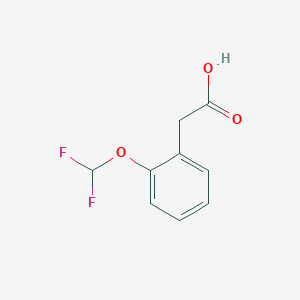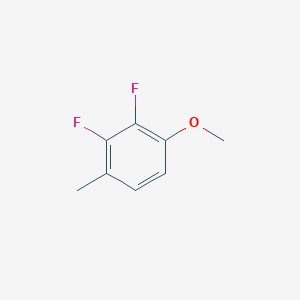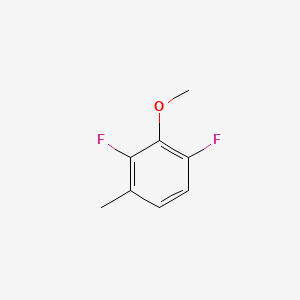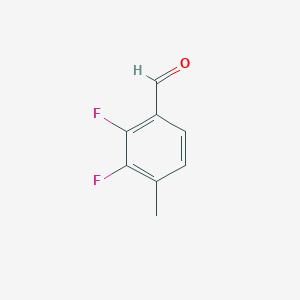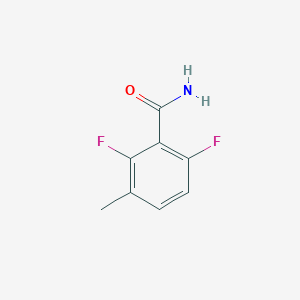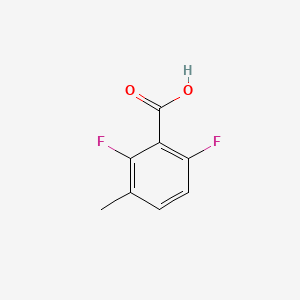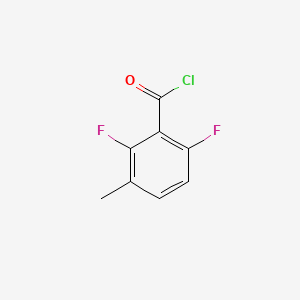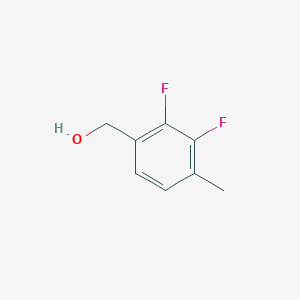
6-Fluoro-4-hydroxyquinoline
概要
説明
6-Fluoro-4-hydroxyquinoline is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for the synthesis of pharmaceuticals. The compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position on the quinoline ring system. This structure is a key feature in several pharmacologically active molecules, particularly in the realm of antimicrobial and anticancer agents .
Synthesis Analysis
The synthesis of derivatives of 6-fluoro-4-hydroxyquinoline has been explored in several studies. For instance, derivatives such as 3-hydroxyquinolin-2(1H)-ones have been synthesized and evaluated as inhibitors of influenza A endonuclease, with the introduction of fluorophenyl groups enhancing their inhibitory activity . Another study presented a practical and scalable route for synthesizing halogenated quinolines, which are valuable in antimicrobial drug discovery . Additionally, a facile one-step microwave-enhanced synthesis of fluorinated quinolones has been developed, offering a more efficient and environmentally friendly approach compared to conventional methods .
Molecular Structure Analysis
The molecular structure of 6-fluoro-4-hydroxyquinoline derivatives plays a crucial role in their biological activity. For example, the X-ray crystal structure of a 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with influenza endonuclease showed that the molecule chelates to two metal ions at the enzyme's active site, which is essential for its inhibitory action . The crystal structure of another derivative, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, revealed a three-dimensional structure stabilized by weak hydrogen bonding, which could be related to its efficacy as a lung cancer cell line inhibitor .
Chemical Reactions Analysis
The chemical reactivity of 6-fluoroquinolones has been investigated, particularly in the context of photonucleophilic aromatic substitution reactions. For instance, the photoreaction of norfloxacin, a 6-fluoroquinolone, in basic media leads to the formation of 6-hydroxy derivatives, a process that involves the excited triplet state reacting with hydroxide anions . This type of reaction is significant for understanding the photostability and photodegradation pathways of fluoroquinolone antibiotics.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoro-4-hydroxyquinoline derivatives are influenced by their molecular structure. For example, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity remains stable across a wide pH range . The photophysical properties of these compounds, such as fluorescence and absorption characteristics, are important for their potential applications in sensing and imaging . Additionally, the stability of these compounds under various conditions, such as heat and light exposure, is crucial for their practical use .
科学的研究の応用
Fluorinated quinolines have been studied extensively due to their remarkable biological activity and potential applications in medicine . They are synthesized through a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Antimalarial Drugs : The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine .
- Antineoplastic Drugs : The antineoplastic drug Brequinar and its analogs have proven to be useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .
- Heart Disease Treatment : Flosequinan is one of the drugs of the new generation for the treatment of heart diseases .
- Antibacterial Activity : Fluoroquinolones, a family of fluorinated quinolines, exhibit a broad spectrum of antibacterial activity .
Sure, here are a few more potential applications of fluorinated quinolines, which includes 6-Fluoro-4-hydroxyquinoline :
-
Ligands of the Benzodiazepine Receptors : Among 2-aryl-4-pyperidinyl-6-fluoro-quinolines, ligands of the benzodiazepine receptors have been revealed . The 1,2,4-oxadiazole fragment appears to act in this case as a heterocyclic analogue of COOH and COOR functional groups .
-
Treatment of Hyperglycemia and Obesity : 6-Fluoro-4-ethoxyquinolin-2-carboxylic acid can be used for the treatment of hyperglycemia and obesity .
Certainly, here are a few more potential applications of fluorinated quinolines, which includes 6-Fluoro-4-hydroxyquinoline :
-
Components for Liquid Crystals : A number of fluorinated quinolines have found application in the production of liquid crystals .
-
Cyanine Dyes : Cyanine dyes based on quinolines also make a considerable share in commercial production .
-
Simulation Visualizations : 6-Fluoro-4-hydroxyquinoline can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
Safety And Hazards
When handling 6-Fluoro-4-hydroxyquinoline, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation is necessary, and all sources of ignition should be removed .
将来の方向性
特性
IUPAC Name |
6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZXOYSEYWCLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959907 | |
| Record name | 6-Fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-hydroxyquinoline | |
CAS RN |
21873-50-7, 391-78-6 | |
| Record name | 6-Fluoro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 391-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



